

Spectroscopic Profile of Methyl 2-cyano-4-fluorobenzoate: A Technical Guide

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Compound of Interest

Compound Name: **Methyl 2-cyano-4-fluorobenzoate**

Cat. No.: **B176663**

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-cyano-4-fluorobenzoate**, a key intermediate in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **Methyl 2-cyano-4-fluorobenzoate** is $C_9H_6FNO_2$ with a molecular weight of 179.15 g/mol .^[1] The spectroscopic data presented below provides confirmation of this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.18	dd	9.0, 5.5	1H	Aromatic H
7.50	dd	8.0, 2.5	1H	Aromatic H
7.38	m	-	1H	Aromatic H
4.01	s	-	3H	-OCH ₃

Data acquired in CDCl₃ at 500 MHz.[\[1\]](#)

¹³C NMR: Carbon NMR spectroscopy identifies the different carbon environments within the molecule. Due to the lack of directly available experimental data for **Methyl 2-cyano-4-fluorobenzoate**, the following are predicted chemical shifts based on spectroscopic data of structurally similar compounds.

Chemical Shift (δ) ppm	Assignment
~164	C=O (ester)
~163 (d)	C-F
~134 (d)	Aromatic CH
~120 (d)	Aromatic CH
~118 (d)	Aromatic C-CN
~116	C≡N
~115 (d)	Aromatic C-COOCH ₃
~53	-OCH ₃

Predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **Methyl 2-cyano-4-fluorobenzoate** are expected to be as follows:

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~3000	Medium	Aromatic C-H stretch
~2230	Medium-Strong	C≡N (nitrile) stretch
~1730	Strong	C=O (ester) stretch
~1600, ~1480	Medium	Aromatic C=C stretch
~1250	Strong	C-O (ester) stretch
~1100	Strong	C-F stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z	Interpretation
179	[M] ⁺ , Molecular ion
148	[M - OCH ₃] ⁺
120	[M - COOCH ₃] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: 5-10 mg of purified **Methyl 2-cyano-4-fluorobenzoate** is dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃). A small amount of

tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

- Data Acquisition: The solution is transferred to a 5 mm NMR tube. The ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 500 MHz for protons. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

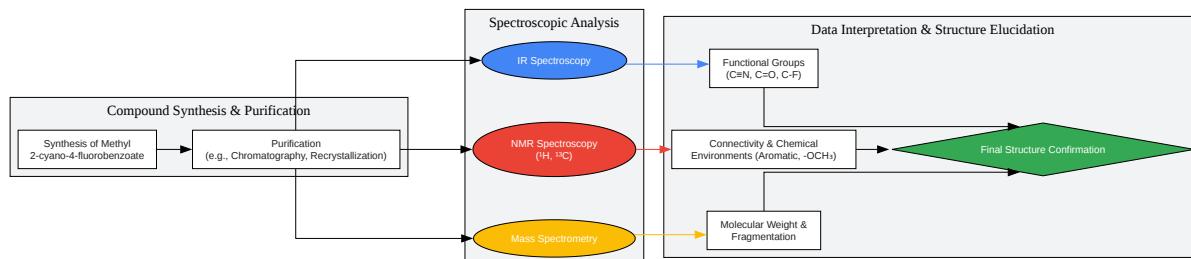
- Sample Preparation: For a solid sample, a small amount of **Methyl 2-cyano-4-fluorobenzoate** is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Data Acquisition: The sample is placed in the beam of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of the empty sample holder (or KBr pellet) is taken and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common method for small organic molecules, where the sample is bombarded with a high-energy electron beam.
- Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The detector records the abundance of each ion, generating the mass spectrum.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **Methyl 2-cyano-4-fluorobenzoate**.



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Spectroscopic Analysis Workflow.

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References

- 1. rsc.org [rsc.org]
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